

# 3-Bromo-4-methyl-5-nitrobenzoic acid structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	3-Bromo-4-methyl-5-nitrobenzoic acid
Cat. No.:	B1274442

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## An In-depth Technical Guide to 3-Bromo-4-methyl-5-nitrobenzoic Acid

This technical guide provides a comprehensive overview of **3-Bromo-4-methyl-5-nitrobenzoic acid**, including its chemical structure, identifiers, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

## Chemical Structure and Identifiers

**3-Bromo-4-methyl-5-nitrobenzoic acid** is an aromatic carboxylic acid derivative. The structure consists of a benzoic acid core substituted with a bromine atom, a methyl group, and a nitro group at positions 3, 4, and 5, respectively.

Caption: 2D structure of **3-Bromo-4-methyl-5-nitrobenzoic acid**.

Table 1: Chemical Identifiers

Identifier	Value	Source
CAS Number	<b>34545-20-5</b>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C8H6BrNO4	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	260.04 g/mol	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Canonical SMILES	CC1=C(C=C(C=C1Br)C(=O)O)--INVALID-LINK--[O-]	<a href="#">[2]</a>
InChI	InChI=1S/C8H6BrNO4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)	<a href="#">[2]</a> <a href="#">[7]</a>
InChIKey	JEOLKHVBUQVYCK-UHFFFAOYSA-N	<a href="#">[2]</a> <a href="#">[7]</a>

| MDL Number | MFCD02041260 |[\[4\]](#)[\[5\]](#) |

## Physicochemical Properties

A summary of the known physical and chemical properties is presented below. Limited data is publicly available for properties such as melting and boiling points.

Table 2: Physicochemical Data

Property	Value	Source
Solubility	<b>Very slightly soluble (0.14 g/L at 25 °C)</b>	<a href="#">[2]</a>
Storage Temperature	2-8°C for long-term storage	<a href="#">[7]</a>

| Appearance | Pink solid (as per one synthesis report) |[\[8\]](#) |

## Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation and quality control of the compound.

Table 3: Spectroscopic Information

Technique	Data	Source
<sup>1</sup> H-NMR	(CD <sub>3</sub> OD-d4) δppm: 2.6 (3H, s, CH <sub>3</sub> ), 8.21 (1H, d, J = 1.4Hz, Ar-H), 8.27 (1H, d, J = 1.2Hz, Ar-H)	[8]

| Other Data | NMR, HPLC, LC-MS, and UPLC data are noted to be available from certain suppliers. |[\[1\]](#)[\[7\]](#) |

## Synthesis and Experimental Protocol

The synthesis of **3-Bromo-4-methyl-5-nitrobenzoic acid** can be achieved via a Sandmeyer-type reaction, likely starting from 3-amino-4-methyl-5-nitrobenzoic acid. The following protocol describes the conversion of the corresponding diazonium salt intermediate.

## Experimental Protocol

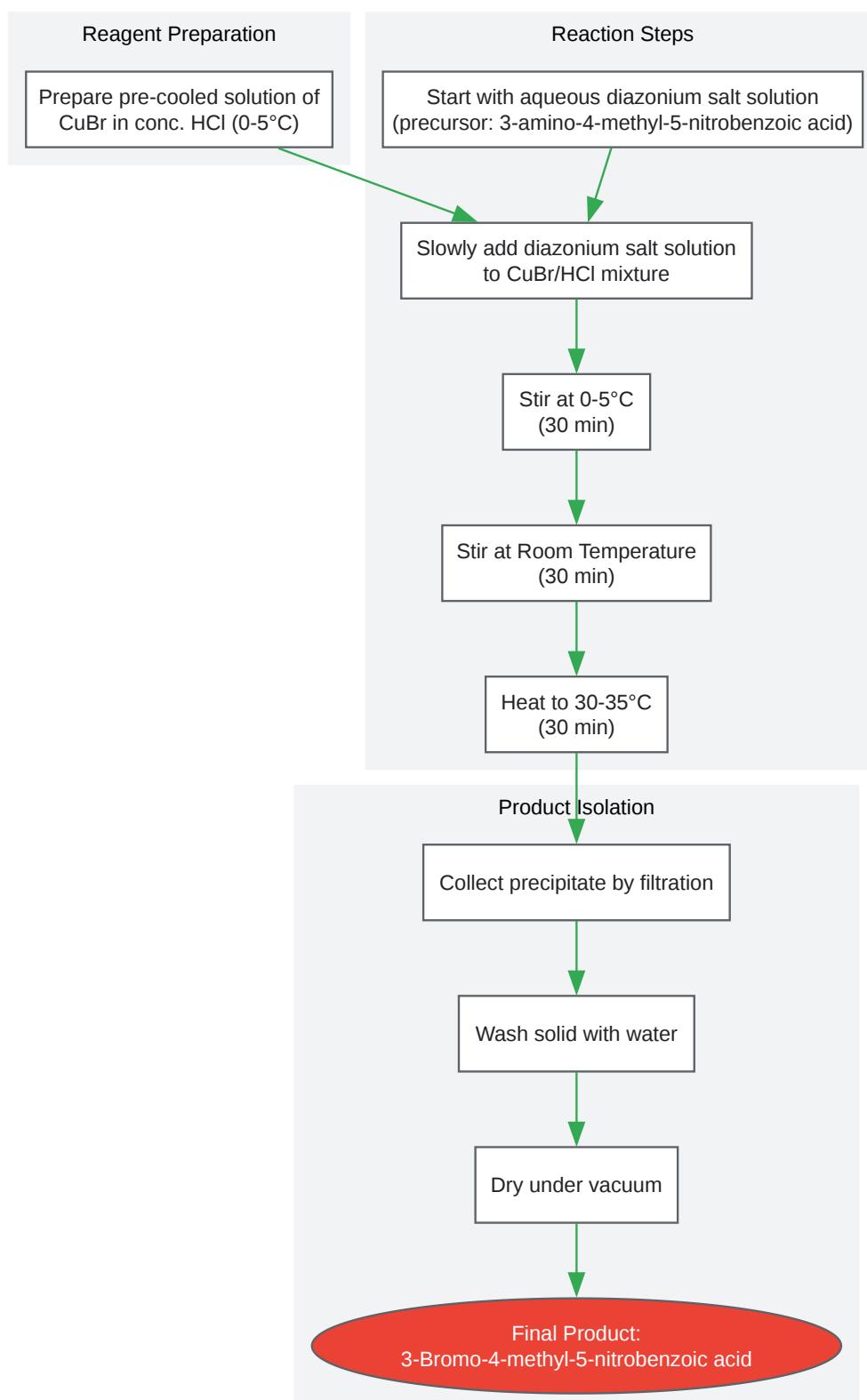
A solution containing the diazonium salt of 3-amino-4-methyl-5-nitrobenzoic acid is prepared (the initial steps for the formation of the diazonium salt are not detailed in the source). The reaction mixture is then slowly added to a pre-cooled solution of cuprous bromide (CuBr) in concentrated hydrochloric acid (HCl). The mixture is stirred at a low temperature, then allowed to warm, and finally heated gently to complete the reaction. The resulting solid product is isolated by filtration.

### Detailed Steps:

- A solution of cuprous bromide (73.21 g, 516 mmol) in concentrated hydrochloric acid (220 ml) is prepared and pre-cooled to 0-5°C.[8]
- The reaction mixture containing the diazonium salt is slowly poured into the cold CuBr/HCl solution.[8]

- The mixture is stirred at 0-5°C for 30 minutes.[8]
- The mixture is then stirred at room temperature for an additional 30 minutes.[8]
- Finally, the reaction is heated to 30-35°C and stirred for 30 minutes to ensure completion.[8]
- The precipitated solid is collected by filtration.[8]
- The solid is washed with water (50 ml).[8]
- The final product is dried under vacuum to yield **3-bromo-4-methyl-5-nitrobenzoic acid**.[8]

This procedure reportedly yields 58 g of a pink solid, corresponding to an 88% yield.[8]

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Caption: Workflow for the synthesis of **3-Bromo-4-methyl-5-nitrobenzoic acid**.

## Applications and Significance

**3-Bromo-4-methyl-5-nitrobenzoic acid** is classified as an organic building block, specifically a substituted benzene compound, carboxylic acid, and nitro compound.<sup>[1]</sup> Such molecules are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. While specific applications for this exact compound are not detailed in the provided search results, related structures like 3-Methyl-4-nitrobenzoic acid are known to be important intermediates in the synthesis of antihypertensive drugs (e.g., telmisartan) and other bioactive molecules.<sup>[9]</sup> This suggests that **3-Bromo-4-methyl-5-nitrobenzoic acid** holds potential as a precursor for various research and development applications in medicinal chemistry and materials science.

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